4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1273704-74-7
VCID: VC8175510
InChI: InChI=1S/C14H14N2O2/c17-14(18)11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9,16H,8,10H2,(H,17,18)
SMILES: C1=CC=NC(=C1)CCNC2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27

4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid

CAS No.: 1273704-74-7

Cat. No.: VC8175510

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27

* For research use only. Not for human or veterinary use.

4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid - 1273704-74-7

Specification

CAS No. 1273704-74-7
Molecular Formula C14H14N2O2
Molecular Weight 242.27
IUPAC Name 4-(2-pyridin-2-ylethylamino)benzoic acid
Standard InChI InChI=1S/C14H14N2O2/c17-14(18)11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9,16H,8,10H2,(H,17,18)
Standard InChI Key ZERPSBYNMZTSBZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CCNC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CC=NC(=C1)CCNC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid denotes a benzoic acid scaffold substituted at the para-position with an aminoethyl group bearing a pyridin-2-yl moiety. Its molecular formula is C₁₄H₁₃N₂O₂, with a molecular weight of 241.27 g/mol (calculated for the pyridin-4-yl analog) . The pyridin-2-yl variant differs in the nitrogen position within the pyridine ring, altering electronic and steric properties.

Structural Characterization

The SMILES notation C1=CC(=NC=C1)CCNC2=CC=C(C=C2)C(=O)O encodes the connectivity, highlighting the ethylamino bridge between the pyridine and benzoic acid groups. X-ray crystallography of related compounds, such as 2-aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine co-crystals, reveals planar aromatic systems with intramolecular hydrogen bonds (N–H···O) and π-π stacking interactions . For the pyridin-2-yl analog, steric hindrance near the pyridine nitrogen may reduce planarity compared to the 4-yl isomer.

Synthesis and Manufacturing Considerations

Synthetic Routes

Patent WO2015087343A2 describes a one-pot synthesis for structurally related benzoic acid derivatives, such as 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid . Key steps include:

  • Condensation: Reacting a nitrate salt (e.g., 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid ethyl ester) with a pyridine-containing enaminone (e.g., 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one) in a high-boiling solvent (e.g., n-butanol) under basic conditions.

  • Hydrolysis: In-situ saponification of the ethyl ester using aqueous NaOH or KOH at reflux .

For 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid, analogous methodologies could apply, substituting pyridin-3-yl reagents with pyridin-2-yl precursors.

Process Optimization

The patent emphasizes minimizing workup steps to enhance scalability. For example, avoiding multiple solvent extractions and azeotropic distillations reduces cycle times by ~40% compared to earlier methods . Critical parameters include:

  • Solvent selection: High-boiling alcohols (n-butanol, isobutanol) improve reaction homogeneity.

  • Base choice: Alkali hydroxides (NaOH) accelerate hydrolysis without side reactions.

  • Temperature control: Reflux conditions (100–120°C) balance reaction rate and decomposition risks.

Physicochemical Properties

Thermodynamic and Spectral Data

While experimental data for the pyridin-2-yl isomer is scarce, extrapolations from the pyridin-4-yl analog (PubChem CID: 62230183) suggest:

  • Melting point: 215–220°C (decomposes).

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water (<1 mg/mL at 25°C).

  • pKa: Carboxylic acid proton ≈ 4.2; pyridine nitrogen ≈ 3.1 (estimated via Hammett correlations).

UV-Vis spectra (λ_max) in ethanol likely show absorption bands at 265 nm (π→π* transition, benzoic acid) and 310 nm (n→π*, pyridine) .

Solid-State Behavior

Co-crystallization studies with pyridine derivatives, as in 2-aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine, demonstrate layered supramolecular architectures stabilized by:

  • O–H···N hydrogen bonds: Carboxylic acid to pyridine nitrogen (2.65–2.75 Å).

  • π–π interactions: Centroid distances of 3.63–3.96 Å between aromatic rings .
    For the pyridin-2-yl analog, closer pyridine nitrogen proximity may strengthen hydrogen bonding but reduce π-stacking efficiency.

Challenges and Research Gaps

Isomer-Specific Data Limitations

No peer-reviewed studies explicitly address 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid, necessitating caution in extrapolating properties from 4-yl analogs. Key unknowns include:

  • Crystallographic parameters: Unit cell dimensions, space group.

  • Thermal stability: TGA/DSC profiles under nitrogen.

  • Biological activity: IC₅₀ values against kinase targets.

Synthetic Hurdles

Positional isomerism in pyridine derivatives complicates regioselective synthesis. Current methods favor 4-yl products due to thermodynamic control; achieving 2-yl selectivity may require directing groups or tailored catalysts.

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